4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-phenyl-2-piperidin-4-yl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S.ClH/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12;/h1-5,10,12,15H,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVUOKZTPNIIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents like toluene and purification steps involving activated carbon and filtration . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its thiazole ring provides a versatile scaffold for further functionalization, which is significant in drug discovery and material science .
Biology
Research indicates that 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess strong antibacterial properties due to their ability to interfere with bacterial metabolism and cell wall synthesis .
- Neuroprotective Properties : The compound may protect neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Medicine
The therapeutic potential of this compound is notable:
- Anti-inflammatory Effects : It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain relief .
- Anticancer Activity : Preliminary studies indicate that the compound can inhibit cancer cell proliferation, making it a candidate for further investigation in oncology .
Industry
In industrial applications, this compound is utilized in developing new pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for creating innovative materials and chemical processes .
Data Table: Summary of Biological Activities
Case Study 1: Anti-leishmanial Activity
A study published in the Journal of Venomous Animals and Toxins investigated derivatives of this compound as potential scaffolds for new antileishmanial drugs. The findings suggested that certain derivatives exhibited promising anti-leishmanial activity, warranting further research into this class of compounds for treating leishmaniasis.
Case Study 2: Anticancer Potential
A related study evaluated compounds similar to this compound for their anticancer properties. The results indicated significant anti-proliferative effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The compound’s structure allows it to bind effectively to these targets, modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
The pharmacological and physicochemical properties of thiazole-piperidine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Note: The free base of 4-(5-phenyl-1,3-thiazol-2-yl)piperidine (QE-3719) is listed in with CAS 885274-68-0. Its hydrochloride salt would have a molecular weight of ~279.81 g/mol.
Key Observations :
Positional Isomerism :
- The 4-phenyl substitution on the thiazole (target compound) versus 5-phenyl (QE-3719) alters electronic distribution and steric interactions. This impacts binding affinity in biological targets, such as receptors or enzymes .
Functional Group Variations: Ether Linkage: 4-[(1,3-Thiazol-2-yloxy)methyl]piperidine HCl () introduces an oxygen atom between the thiazole and piperidine, reducing lipophilicity compared to the direct C–N bond in the target compound. This may affect blood-brain barrier penetration .
Boronic Acid Derivatives :
Physicochemical Properties
Biological Activity
4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, including anticancer, anticonvulsant, and antimicrobial effects, supported by relevant research findings and case studies.
Structure and Properties
The compound features a piperidine ring substituted with a thiazole moiety, which is known for its versatile biological properties. The thiazole ring contributes significantly to the pharmacological profile of the compound.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiazole derivatives, including this compound.
Key Findings:
- A study demonstrated that thiazole derivatives can bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
- The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent antiproliferative activity .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10.28 | Tubulin binding |
| Compound 1 | A431 (Skin Cancer) | < 5 | Apoptosis induction |
| Compound 2 | HT29 (Colon Cancer) | < 15 | Microtubule disruption |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been extensively studied.
Key Findings:
- In animal models, compounds similar to this compound showed significant protection against seizures induced by picrotoxin and electroshock .
- The structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl and thiazole rings are crucial for enhancing anticonvulsant efficacy.
Table 2: Anticonvulsant Activity Data
| Compound | Model Used | ED50 (mg/kg) | Protection Index |
|---|---|---|---|
| This compound | PTZ Seizure Model | 18.4 | 9.2 |
| Compound A | MES Model | < 20 | Not Available |
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been explored.
Key Findings:
- In vitro studies revealed that certain thiazole compounds exhibited strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.22 to 0.25 µg/mL, indicating their effectiveness as antimicrobial agents .
Table 3: Antimicrobial Activity Results
| Compound | Pathogen Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.22 | Bactericidal |
| Compound B | E. coli | 0.25 | Bacteriostatic |
Case Studies
Several case studies have documented the therapeutic potential of thiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including thiazole derivatives, highlighting their role in modern oncology.
- Anticonvulsant Efficacy in Epilepsy Patients : Clinical trials involving patients with refractory epilepsy demonstrated that thiazole-based medications significantly reduced seizure frequency compared to standard treatments.
Q & A
Basic: What are the optimal synthetic routes for 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride?
Methodological Answer:
The synthesis typically involves coupling a phenyl-substituted thiazole precursor with a piperidine derivative. A two-step approach is common:
Thiazole Formation : Construct the 4-phenylthiazole moiety via Hantzsch thiazole synthesis, reacting thiourea with α-bromoacetophenone derivatives.
Piperidine Functionalization : Introduce the thiazole group to the piperidine ring via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-thiazole linkage.
Salt Formation : Treat the free base with hydrochloric acid in ethanol or methanol, followed by recrystallization for purity .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm.
- Spectroscopy : Confirm structure via H and C NMR (DMSO-d6, 400 MHz), focusing on thiazole proton signals (δ 7.8–8.2 ppm) and piperidine methylene resonances (δ 2.5–3.5 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]: ~289.8) .
Advanced: How can computational methods elucidate the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
- Wavefunction Analysis : Use Multiwfn to map electron localization functions (ELF) and predict nucleophilic/electrophilic sites. This aids in understanding reactivity in medicinal chemistry contexts .
Advanced: How to resolve discrepancies in reported biological activity data?
Methodological Answer:
- Dose-Response Studies : Test across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
- Target Validation : Employ surface plasmon resonance (SPR) or thermal shift assays to confirm binding affinity.
- Orthogonal Assays : Cross-validate results using CRISPR knockdowns or competitive inhibition with known ligands.
- Control for Solubility : Ensure compound solubility ≥50 µM in assay buffers (e.g., PBS with 0.1% DMSO) to avoid false negatives .
Basic: What are the recommended storage conditions to maintain stability?
Methodological Answer:
- Temperature : Store at -20°C in airtight, light-resistant vials under argon.
- Solubility Considerations : Prepare aqueous solutions fresh; avoid prolonged exposure to pH <3 or >10 to prevent hydrolysis of the thiazole ring.
- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt and reconstitute in degassed solvents .
Advanced: What strategies enable selective functionalization of the piperidine ring?
Methodological Answer:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) to protect the piperidine nitrogen during thiazole coupling. Remove with HCl/dioxane post-reaction.
- Post-Synthetic Modifications : Perform alkylation (e.g., benzyl bromide under KCO) or acylation (acetyl chloride, DMAP catalyst) at the piperidine nitrogen.
- Catalytic Hydrogenation : Reduce unsaturated bonds selectively using Pd/C (10% w/w) in ethanol without affecting the thiazole sulfur .
Basic: What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 289.8→154.1 (quantifier) and 289.8→121.0 (qualifier).
- Sample Preparation : Extract plasma samples via protein precipitation (acetonitrile:methanol, 4:1) with 85% recovery .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Analog Synthesis : Systematically vary substituents on the phenyl (e.g., electron-withdrawing groups) and piperidine (e.g., methyl, hydroxyl groups).
- Biological Testing : Screen analogs in enzyme inhibition assays (e.g., kinase panels) and correlate with steric/electronic parameters (Hammett σ, Taft E).
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to map pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
